molecular formula C29H20N4O B12694983 4H-Imidazol-4-one, 3,5-dihydro-3-(2-(1H-benzimidazol-2-yl)phenyl)-2-phenyl-5-(phenylmethylene)- CAS No. 90660-85-8

4H-Imidazol-4-one, 3,5-dihydro-3-(2-(1H-benzimidazol-2-yl)phenyl)-2-phenyl-5-(phenylmethylene)-

Cat. No.: B12694983
CAS No.: 90660-85-8
M. Wt: 440.5 g/mol
InChI Key: MTFFPUHRGGAIJD-PLRJNAJWSA-N
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Description

4H-Imidazol-4-one, 3,5-dihydro-3-(2-(1H-benzimidazol-2-yl)phenyl)-2-phenyl-5-(phenylmethylene)- is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Imidazol-4-one, 3,5-dihydro-3-(2-(1H-benzimidazol-2-yl)phenyl)-2-phenyl-5-(phenylmethylene)- typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization and condensation reactions under controlled conditions. Common reagents used in these reactions include aromatic aldehydes, amines, and catalysts such as acids or bases to facilitate the formation of the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4H-Imidazol-4-one, 3,5-dihydro-3-(2-(1H-benzimidazol-2-yl)phenyl)-2-phenyl-5-(phenylmethylene)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions may vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4H-Imidazol-4-one, 3,5-dihydro-3-(2-(1H-benzimidazol-2-yl)phenyl)-2-phenyl-5-(phenylmethylene)- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4H-Imidazol-4-one, 3,5-dihydro-3-(2-(1H-benzimidazol-2-yl)phenyl)-2-phenyl-5-(phenylmethylene)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. The exact pathways involved depend on the context of its application, whether in a chemical reaction or a biological system.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dihydro-3-(3-(1H-benzimidazol-2-yl)phenyl)-2-methyl-5-(phenylmethylene)-4H-imidazol-4-one
  • 3H-Pyrazol-3-one, 1,2-dihydro-1,5-dimethyl-2-phenyl-

Uniqueness

4H-Imidazol-4-one, 3,5-dihydro-3-(2-(1H-benzimidazol-2-yl)phenyl)-2-phenyl-5-(phenylmethylene)- stands out due to its specific combination of aromatic and heterocyclic elements, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

90660-85-8

Molecular Formula

C29H20N4O

Molecular Weight

440.5 g/mol

IUPAC Name

(5Z)-3-[2-(1H-benzimidazol-2-yl)phenyl]-5-benzylidene-2-phenylimidazol-4-one

InChI

InChI=1S/C29H20N4O/c34-29-25(19-20-11-3-1-4-12-20)32-28(21-13-5-2-6-14-21)33(29)26-18-10-7-15-22(26)27-30-23-16-8-9-17-24(23)31-27/h1-19H,(H,30,31)/b25-19-

InChI Key

MTFFPUHRGGAIJD-PLRJNAJWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4C5=NC6=CC=CC=C6N5

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4C5=NC6=CC=CC=C6N5

Origin of Product

United States

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